2-Cyano-5-iodobenzoic acid
Overview
Description
2-Cyano-5-iodobenzoic acid is an organic compound with the molecular formula C8H4INO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a cyano group (–CN) at the 2-position and an iodine atom at the 5-position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
The primary target of 2-Cyano-5-iodobenzoic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme that participates in both the tricarboxylic acid (TCA) cycle and the respiration chain . It plays a critical role in regulating plant pathogenic fungi growth and reproduction .
Mode of Action
This compound interacts with its target, SDH, by inhibiting its function . The compound’s antifungal activity is achieved by disrupting the mitochondrial TCA cycle and respiration chain . This unique mode of action allows it to have no cross-resistance with other commercial fungicides .
Biochemical Pathways
The inhibition of SDH by this compound affects the TCA cycle and the respiration chain . These are crucial biochemical pathways for energy production in cells. By disrupting these pathways, the compound effectively controls the growth and reproduction of plant pathogenic fungi .
Result of Action
The result of the action of this compound is the effective control of plant pathogenic fungi. By inhibiting SDH, the compound disrupts crucial biochemical pathways in these organisms, leading to their inability to grow and reproduce effectively .
Biochemical Analysis
Biochemical Properties
2-Cyano-5-iodobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It interacts with various enzymes and proteins, acting as a substrate or inhibitor in different biochemical pathways. For instance, it can be used in the synthesis of oligo(m-phenylene ethynylenes) and various detoxifiers of organophosphorus nerve agents . The interactions of this compound with enzymes and proteins often involve the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can alter the activity of these biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical reagents . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-iodobenzoic acid typically involves the iodination of 2-cyanobenzoic acid. One common method is the Sandmeyer reaction, where 2-cyanobenzoic acid is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position . The reaction conditions often include the use of hydrochloric acid and sodium nitrite for diazotization, followed by the addition of potassium iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form this compound derivatives with different functional groups.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira coupling, where it reacts with alkynes to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are typically employed.
Major Products Formed: The major products formed from these reactions include various substituted benzoic acids, benzonitriles, and complex organic molecules used in pharmaceuticals and materials science .
Scientific Research Applications
2-Cyano-5-iodobenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
2-Iodobenzoic Acid: Similar in structure but lacks the cyano group, making it less versatile in certain reactions.
2-Chloro-5-iodobenzoic Acid: Contains a chlorine atom instead of a cyano group, which alters its reactivity and applications.
2-Cyano-4-iodobenzoic Acid:
Uniqueness: 2-Cyano-5-iodobenzoic acid is unique due to the presence of both the cyano and iodine substituents, which confer distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
2-cyano-5-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURKJLQOEBNLCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608938 | |
Record name | 2-Cyano-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185050-32-2 | |
Record name | 2-Cyano-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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